1-(Hydroxymethyl)pentadecyl palmitate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)pentadecyl palmitate can be synthesized through the reaction of the corresponding alcohol with palmitic acid chloride . The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)pentadecyl palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of hexadecanoic acid and 1-(carboxymethyl)pentadecyl palmitate.
Reduction: Formation of 1-(hydroxymethyl)pentadecyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)pentadecyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)pentadecyl palmitate involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
- Pentadecyl palmitate
- Pentadecyl oleate
- Hexadecenyl oleate
Comparison: 1-(Hydroxymethyl)pentadecyl palmitate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity compared to similar compounds like pentadecyl palmitate and pentadecyl oleate. This makes it more versatile for chemical modifications and applications in various fields .
Properties
CAS No. |
62604-71-1 |
---|---|
Molecular Formula |
C32H64O3 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
1-hydroxyhexadecan-2-yl hexadecanoate |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)35-31(30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33H,3-30H2,1-2H3 |
InChI Key |
YWTJQRJNUMEJEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCCC)CO |
Origin of Product |
United States |
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